molecular formula C16H11NO2 B12924325 5-Phenyl-2-(phenylimino)furan-3(2h)-one CAS No. 83805-49-6

5-Phenyl-2-(phenylimino)furan-3(2h)-one

Cat. No.: B12924325
CAS No.: 83805-49-6
M. Wt: 249.26 g/mol
InChI Key: FHKPTRYNKIPOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Alternative Designations

The compound 5-phenyl-2-(phenylimino)furan-3(2H)-one derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is furan-3(2H)-one , a five-membered lactone ring with a ketone group at position 3. The substituents include a phenyl group at position 5 and a phenylimino group (-N=Ph) at position 2. The numbering begins at the oxygen atom in the furan ring, with the ketone occupying position 3. The "2H" designation indicates the partial saturation of the furan ring, specifically at position 2, where the imino group forms a Schiff base-like structure.

Alternative designations for this compound include 2-(phenylimino)-5-phenylfuran-3-one and 3-oxo-2-(phenylimino)-5-phenyl-2,5-dihydrofuran , both emphasizing the positions and functional groups. Non-IUPAC names such as N-phenyl-5-phenylfuran-3-one-2-imine may also appear in older literature or patent databases, though these lack formal recognition.

Table 1: Nomenclature Summary

Feature Description
IUPAC Name This compound
Molecular Formula C₁₆H₁₁NO₂
Key Substituents Phenyl (C₆H₅) at position 5; Phenylimino (-N=Ph) at position 2
Functional Groups Lactone (furan-3-one), Schiff base (imino)

Structural Features and Isomeric Considerations

The molecular framework comprises a furan-3(2H)-one core with two aromatic substituents. The furan ring exhibits partial saturation at positions 2 and 3, creating a conjugated system that stabilizes the ketone and imino groups through resonance. The phenyl group at position 5 and the phenylimino group at position 2 introduce steric bulk and electronic effects, influencing reactivity and intermolecular interactions.

Isomeric possibilities arise from:

  • Regioisomerism : Alternative substitution patterns, such as phenyl groups at positions 4 or 3, though these are not observed in the target compound.
  • Tautomerism : The imino group (-N=Ph) could theoretically tautomerize to an enamine structure (-NH-Ph), but the Schiff base configuration is stabilized by conjugation with the furanone ring.
  • Geometric isomerism : Restricted rotation around the C=N bond in the imino group could lead to E/Z isomers, though the planar geometry of the furan ring likely limits this possibility.

The compound’s molecular formula, C₁₆H₁₁NO₂ , aligns with derivatives like 3-anilino-5-phenylfuran-2(5H)-one (C₁₆H₁₃NO₂), differing by the replacement of an anilino (-NHPh) group with a phenylimino (-N=Ph) moiety.

Comparative Analysis with Related Furanone Derivatives

Furanone derivatives exhibit diverse properties based on substituent patterns. Three structurally related compounds highlight key distinctions:

  • 3-Anilino-5-phenylfuran-2(5H)-one (CID 317511):

    • Substituents: Anilino (-NHPh) at position 3, phenyl at position 5.
    • Electronic Effects: The anilino group donates electrons via resonance, increasing ring electron density compared to the phenylimino group.
    • Reactivity: Prone to oxidation at the -NH group, unlike the stable imino derivative.
  • 2-Acetyl-5-(phenylamino)furan-3(2H)-one (CAS 61418-06-2):

    • Substituents: Acetyl (-COCH₃) at position 2, phenylamino (-NHPh) at position 5.
    • Functional Diversity: The acetyl group introduces electrophilic character, enabling nucleophilic acyl substitution reactions absent in the target compound.
  • 4-Butyroxy-2,5-dimethyl-3(2H)-furanone (FEMA 3970):

    • Substituents: Butyroxy ester (-OCOC₃H₇) at position 4, methyl groups at positions 2 and 5.
    • Applications: Used as a flavoring agent due to its ester moiety, contrasting with the aromatic-dominated properties of the target compound.

Table 2: Structural Comparison of Furanone Derivatives

Compound Substituents (Positions) Key Functional Groups Notable Properties
This compound Phenyl (5), Phenylimino (2) Lactone, Schiff base Conjugated aromatic system
3-Anilino-5-phenylfuran-2(5H)-one Anilino (3), Phenyl (5) Lactone, Secondary amine Electron-rich ring
2-Acetyl-5-(phenylamino)furan-3(2H)-one Acetyl (2), Phenylamino (5) Lactone, Amide Electrophilic acyl group
4-Butyroxy-2,5-dimethyl-3(2H)-furanone Butyroxy (4), Methyl (2,5) Lactone, Ester Volatile flavor compound

The target compound’s phenylimino group distinguishes it through enhanced conjugation and reduced basicity compared to amine-containing analogs. This structural feature may favor applications in coordination chemistry or as a ligand in catalytic systems.

Properties

CAS No.

83805-49-6

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

5-phenyl-2-phenyliminofuran-3-one

InChI

InChI=1S/C16H11NO2/c18-14-11-15(12-7-3-1-4-8-12)19-16(14)17-13-9-5-2-6-10-13/h1-11H

InChI Key

FHKPTRYNKIPOMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C(=NC3=CC=CC=C3)O2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Parameter Optimal Condition Notes
Catalyst [Bu4N][HSO4] Most effective among tested catalysts
Solvent Ethanol Best solvent for yield and purity
Temperature Room temperature (20-25 °C) Mild conditions, energy efficient
Reaction Time Monitored by TLC until completion Typically short, under a few hours
Yield Up to 92% High isolated yields

This method is versatile, allowing substitution on the aldehyde and amine components to tailor the phenyl and phenylimino groups on the furanone ring.

Iminophosphorane-Mediated Synthesis

Another sophisticated approach involves the preparation of an iminophosphorane intermediate from ethyl 2-chloro-3-oxobutanoate and ethyl 2-cyanoacetate under basic conditions, followed by reaction with triphenylphosphine, hexachloroethane, and triethylamine. This intermediate is then reacted with aromatic isocyanates and hydrazine hydrate to yield substituted furo[2,3-d]pyrimidinones, structurally related to the target compound.

Key Steps Summary

Step Reagents/Conditions Outcome
Formation of iminophosphorane Ethyl 2-chloro-3-oxobutanoate + ethyl 2-cyanoacetate + base Intermediate diethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]-furan-3,4-dicarboxylate
Reaction with aromatic isocyanates Room temperature, dichloromethane, N2 atmosphere Formation of key intermediates for further cyclization
Treatment with hydrazine hydrate Ethanol, room temperature Formation of amino-substituted furo-pyrimidinones

This method allows for the introduction of phenyl and phenylimino groups via isocyanate intermediates and provides good yields (85-88%) of the target heterocycles.

Catalyst-Assisted Green Synthesis

Vitamin B12 has been reported as an efficient, green catalyst for the one-pot synthesis of 3,4,5-trisubstituted furan-2(5H)-ones, which can be adapted for the preparation of this compound. The reaction involves condensation of aldehydes, amines, and dialkyl acetylenedicarboxylates in ethanol at ambient temperature, offering advantages such as:

  • Use of a non-toxic, environmentally friendly catalyst,
  • Short reaction times,
  • High yields,
  • No need for chromatographic purification.

Precursor Preparation via Suzuki-Miyaura Coupling

The phenyl-substituted furanone core can be accessed by preparing 5-phenyl-2-furaldehyde precursors through Suzuki-Miyaura cross-coupling reactions. For example, 5-bromo-2-furaldehyde reacts with phenylboronic acid in the presence of palladium catalysts and appropriate ligands to afford 5-phenyl-2-furaldehyde in high yields (83-91%). This intermediate can then be further transformed into the target compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Notes
Multi-component one-pot synthesis Aldehyde + amine + dialkyl acetylenedicarboxylate + [Bu4N][HSO4] catalyst, EtOH, RT Up to 92% Simple, mild, high yield Suitable for diverse substitutions
Iminophosphorane-mediated synthesis Ethyl 2-chloro-3-oxobutanoate + ethyl 2-cyanoacetate + triphenylphosphine + isocyanates 85-88% High selectivity, good yields Multi-step, requires careful handling
Vitamin B12 catalyzed synthesis Aldehyde + amine + dialkyl acetylenedicarboxylate + Vitamin B12, EtOH, RT High Green catalyst, clean workup Environmentally friendly
Suzuki-Miyaura coupling (precursor) 5-bromo-2-furaldehyde + phenylboronic acid + Pd catalyst, DMF/H2O, 100 °C 83-91% Efficient precursor synthesis Requires palladium catalyst

Research Findings and Notes

  • The multi-component condensation method is widely favored for its operational simplicity and high yields, making it suitable for scale-up and structural diversification.
  • Iminophosphorane intermediates provide a route to more complex fused heterocycles related to the target compound, with good control over substitution patterns.
  • Suzuki-Miyaura coupling is essential for preparing phenyl-substituted furan aldehyde precursors, enabling modular synthesis strategies.
  • Catalyst choice and solvent optimization significantly impact yield and purity; ethanol and room temperature conditions are generally optimal for these syntheses.
  • Purification is often achieved by simple filtration and recrystallization, avoiding chromatographic steps, which is advantageous for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(phenylimino)furan-3(2h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and phenylimino groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of furan compounds, including 5-Phenyl-2-(phenylimino)furan-3(2H)-one, exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Helicobacter pylori, a common pathogen associated with gastric ulcers .

Anticancer Properties
The compound's structure suggests potential as a therapeutic agent in cancer treatment. Studies indicate that derivatives can inhibit specific targets in cancer cells, including human sirtuin 2 (SIRT2), which is implicated in the progression of neurodegenerative diseases and cancer. For instance, certain derivatives demonstrated significant inhibition percentages at varying concentrations, indicating their potential as lead compounds for further development .

Anti-inflammatory Effects
Furan derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can reduce inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, often involving condensation reactions between phenyl derivatives and furan-based substrates. The characterization of these compounds typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity.

Table 1: Synthesis Methods of this compound

MethodReactantsYield (%)Reference
Condensation ReactionAniline + Furan Derivative85
Microwave-Assisted SynthesisPhenylamine + Furan-based Aldehyde90
Solvent-free ReactionPhenylisocyanate + Furan Derivative75

Case Studies

Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various furan derivatives against H. pylori. The results indicated that specific substitutions on the furan ring enhanced activity, with some compounds achieving minimum inhibitory concentrations lower than that of standard antibiotics .

Case Study 2: Anticancer Activity
In another investigation, a series of synthesized furan derivatives were evaluated for their ability to inhibit SIRT2. The most potent compound exhibited an IC50 value significantly lower than existing inhibitors, indicating a strong potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(phenylimino)furan-3(2h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The biological and physicochemical properties of furanones are highly dependent on substituents. Below is a comparative overview:

Compound Name Structural Features Key Substituents and Modifications
5-Phenyl-2-(phenylimino)furan-3(2H)-one Phenyl at C5, phenylimino group at C2 Imino group enhances π-conjugation
5-Bromo-3-methyl-2(5H)-furanone Bromine at C5, methyl at C3 Halogenation increases electrophilicity
5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-one Aryl at C5, dimethylaminomethylene at C3 Electron-donating amino group improves solubility
5-Chloro-6-phenylpyridazin-3(2H)-one Chloro at C5, phenyl at C6 (pyridazinone core) Heterocyclic expansion to pyridazinone
5-(Methylamino)-2-phenyl-4-[3-(trifluoromethyl)phenyl]-3(2H)-furanone Methylamino at C5, trifluoromethylphenyl at C4 Fluorinated group enhances lipophilicity

Physicochemical Properties

  • Molecular Weight: this compound: Estimated ~265 g/mol (based on C₁₆H₁₂N₂O₂). 5-Bromo-3-methyl-2(5H)-furanone: 195 g/mol . 5-(Methylamino)-2-phenyl-4-[3-(trifluoromethyl)phenyl]-3(2H)-furanone: 363.3 g/mol .
  • Solubility: Amino and dimethylamino substituents (e.g., ) improve aqueous solubility compared to halogenated derivatives.

Biological Activity

5-Phenyl-2-(phenylimino)furan-3(2H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with phenyl and phenylimino groups. This unique structure is believed to contribute to its diverse biological activities. The compound's ability to undergo various chemical reactions, such as oxidation and reduction, enhances its utility in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus15.0
Escherichia coli12.5
Candida albicans18.0

The compound showed comparable efficacy to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. The compound was tested against DU-145 (prostate cancer), MCF-7 (breast cancer), and T24 (bladder cancer) cell lines.

Cell Line IC50 (µM)
DU-14510.5
MCF-78.0
T2412.3

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, with MCF-7 being the most sensitive .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells. Molecular docking studies have suggested potential binding sites on target proteins, indicating a pathway for further investigation into its mechanism of action .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study conducted on a series of furan derivatives, including this compound, confirmed its potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, revealing promising results that warrant further clinical evaluation. The study also explored combination therapies with existing chemotherapeutics to enhance efficacy while minimizing resistance .

Q & A

Q. What spectroscopic methods are optimal for resolving structural ambiguities in 5-Phenyl-2-(phenylimino)furan-3(2H)-one?

Methodological Answer:

  • 1H/13C NMR : Assign tautomeric forms by comparing chemical shifts of imino (NH) and carbonyl (C=O) groups. For example, the imino proton typically appears as a broad singlet at δ 10–12 ppm, while carbonyl carbons resonate at δ 170–190 ppm .
  • IR Spectroscopy : Confirm tautomerism by detecting NH stretches (~3200–3400 cm⁻¹) and carbonyl vibrations (~1650–1750 cm⁻¹) .
  • X-ray Crystallography : Resolve steric or electronic effects by analyzing bond angles and packing interactions in the crystal lattice (e.g., biphenyl substituents in related furanones show dihedral angles of 15–25° between aromatic rings) .

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

Methodological Answer:

  • Reagent Selection : Use nBuLi or Grignard reagents to activate imino groups while avoiding over-substitution. For example, nBuLi-mediated coupling with benzaldehyde derivatives achieves >60% yield with E/Z isomer ratios >98:2 .
  • Temperature Control : Maintain reactions at –78°C to stabilize intermediates and reduce side reactions (e.g., retro-aldol pathways) .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate regioisomers .

Advanced Research Questions

Q. How do steric and electronic effects influence the tautomeric equilibrium of this compound?

Methodological Answer:

  • Substituent Analysis : Electron-withdrawing groups (e.g., nitro, halogen) on phenyl rings stabilize the keto tautomer by delocalizing electron density from the imino group. Steric hindrance from ortho-substituents shifts equilibrium toward the enol form .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the enol tautomer via hydrogen bonding, while nonpolar solvents favor the keto form .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict tautomeric stability based on Gibbs free energy differences .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

  • Kinetic Profiling : Monitor reaction progress via in situ IR or LC-MS to identify bottlenecks (e.g., intermediate precipitation at scale) .
  • Catalyst Screening : Test Pd/C or CuI catalysts to improve cross-coupling efficiency. For example, Pd-mediated Suzuki reactions achieve >80% yield in biphenyl derivatives .
  • Process Optimization : Adjust stirring rates and solvent volumes to mitigate mass transfer limitations in larger batches .

Q. How can in silico methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., cyclooxygenase-2). Prioritize derivatives with binding energies <–7 kcal/mol .
  • ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP <5 for blood-brain barrier penetration) .
  • QSAR Modeling : Develop regression models correlating substituent electronegativity with anti-inflammatory activity (R² >0.85) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.